molecular formula C12H10F2N2 B6142489 (3,4-difluorophenyl)(pyridin-3-yl)methanamine CAS No. 939757-76-3

(3,4-difluorophenyl)(pyridin-3-yl)methanamine

Cat. No. B6142489
M. Wt: 220.22 g/mol
InChI Key: ODJVXCGZOSNFSS-UHFFFAOYSA-N
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Description

“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1153288-02-8 . It has a molecular weight of 248.28 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for “(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is 1S/C14H14F2N2/c1-2-18-14 (11-4-3-7-17-9-11)10-5-6-12 (15)13 (16)8-10/h3-9,14,18H,2H2,1H3 .


Physical And Chemical Properties Analysis

“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 248.28 .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Formation : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, demonstrate potential as anticonvulsant agents. Compounds like N-(3,4,-dimethoxybenzylidene)(pyridin-3-yl)methanamine showed remarkable seizure protection in various models (Pandey & Srivastava, 2011).

  • Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes in Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties in red light and are used for cellular imaging. They show significant interaction with DNA and photocleavage in red light (Basu et al., 2014).

  • Enhanced Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines show enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, are efficient in inducing apoptosis via reactive oxygen species generation upon light exposure (Basu et al., 2015).

Ligand Design and Molecular Structures

  • Ligand Exchange and Spin State Equilibria : Fe(II) complexes based on ligands like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine exhibit ligand exchange and spin state equilibria in aqueous media. These complexes demonstrate reversible ligand dissociation and show an equilibrium between low- and high-spin states (Draksharapu et al., 2012).

  • Selective Ion Detection : Compounds formed by the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detect Hg and Ni ions, showcasing potential in ion detection mechanisms (Aggrwal et al., 2021).

  • Coordination Polymers and Molecular Boxes : Ligands such as (E)-N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine form various coordination polymers and molecular boxes when reacted with different metal salts. These structures have applications in the study of metal coordination geometries and intermolecular interactions (Tabatabaei et al., 2015).

Anticancer Activity

  • Palladium(II) and Platinum(II) Complexes : Palladium(II) and Platinum(II) complexes derived from Schiff base ligands like R-(pyridin-2-yl)methanamine show promising anticancer activity against various human cancerous cell lines. These complexes, such as those containing R-(E)-N-((1H-pyrrol-2-yl)methylene), demonstrate strong DNA-binding affinity and selective toxicity towards cancer cells (Mbugua et al., 2020).

properties

IUPAC Name

(3,4-difluorophenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-10-4-3-8(6-11(10)14)12(15)9-2-1-5-16-7-9/h1-7,12H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJVXCGZOSNFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(pyridin-3-yl)methanamine

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